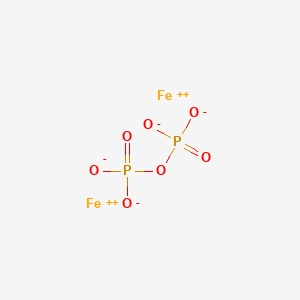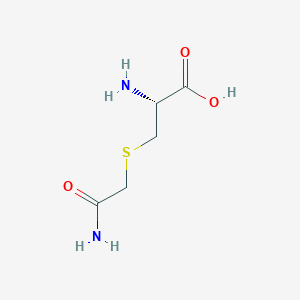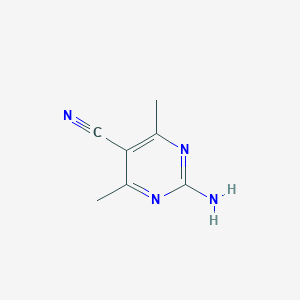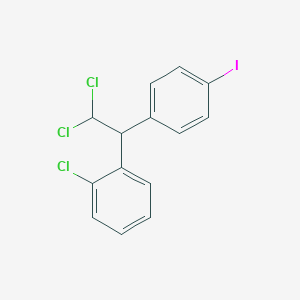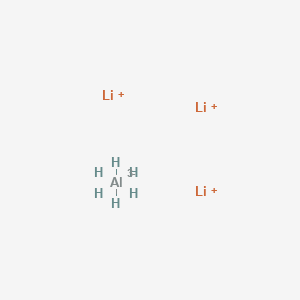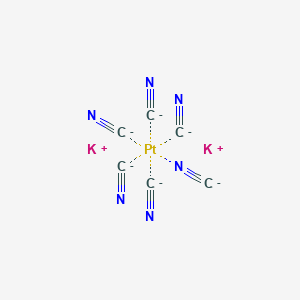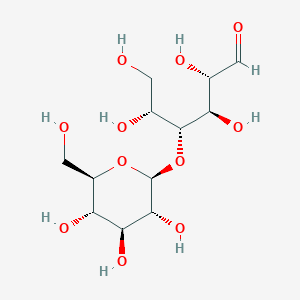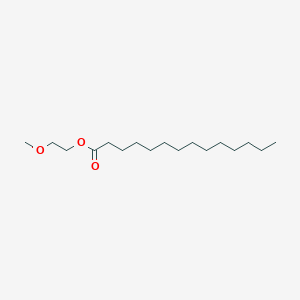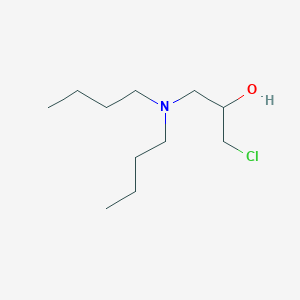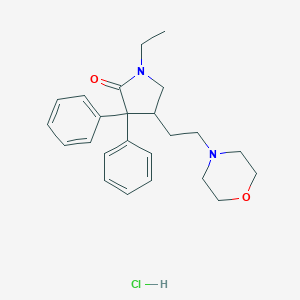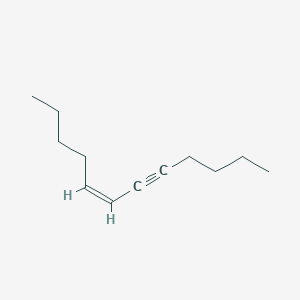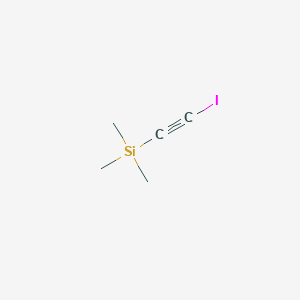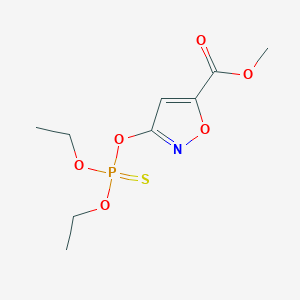
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate is a chemical compound that has gained significant attention from the scientific community due to its unique properties. This compound is commonly referred to as Isoxathion and is widely used in various scientific research applications.
Wirkmechanismus
Isoxathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in prolonged stimulation of the postsynaptic receptor. This prolonged stimulation can lead to muscle paralysis and eventually death in insects and other pests.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Isoxathion depend on the concentration and duration of exposure. In low concentrations, Isoxathion has been found to have neuroprotective effects and may be a potential treatment for neurological disorders. In higher concentrations, Isoxathion can lead to muscle paralysis and death in insects and other pests.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Isoxathion is its effectiveness as an insecticide and acaricide. It is also a useful tool in the study of the nervous system and potential treatment for neurological disorders. However, Isoxathion is highly toxic and must be handled with care. It is also expensive and not widely available, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Isoxathion. One potential direction is the development of new insecticides and acaricides based on the structure of Isoxathion. Another direction is the study of the neuroprotective effects of Isoxathion and its potential use as a treatment for neurological disorders. Additionally, the use of Isoxathion in combination with other compounds may lead to the development of more effective insecticides and acaricides.
Synthesemethoden
Isoxathion is synthesized by reacting 5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester with O,O-diethylphosphorothioate. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Isoxathion is widely used in various scientific research applications. It is commonly used as an insecticide and acaricide in agriculture. It is also used as a tool in the study of the nervous system and as a potential treatment for neurological disorders. Isoxathion has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Eigenschaften
CAS-Nummer |
18853-27-5 |
|---|---|
Produktname |
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate |
Molekularformel |
C9H14NO6PS |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CBNDYHJSOYIXMQ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Andere CAS-Nummern |
18853-27-5 |
Synonyme |
methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



